![molecular formula C17H25ClN6O3S B4542200 N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4542200.png)
N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds such as pyrazoles and piperidines. For example, the facile synthesis of biaryl pyrazole sulfonamide derivatives highlights the importance of selecting appropriate functional groups to achieve the desired biological activity and receptor antagonism (Srivastava et al., 2008). Synthesis routes often employ nucleophilic substitution, amidation, and sulfonamide formation as key steps.
Molecular Structure Analysis
Molecular structure determination of such compounds typically utilizes techniques like X-ray crystallography, revealing insights into conformation, bond lengths, and angles. For instance, studies have detailed the crystal and molecular structure of compounds with similar frameworks, noting the chair conformation of piperidine rings and the distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving these compounds often explore their behavior as ligands for biological receptors. The interaction with CB1 cannabinoid receptors, for example, demonstrates the utility of such compounds in probing receptor-ligand interactions and elucidating binding modes through computational studies and pharmacological assays (Shim et al., 2002).
properties
IUPAC Name |
N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN6O3S/c1-4-23-11-14(18)15(21-23)8-19-17(25)13-6-5-7-24(10-13)28(26,27)16-9-20-22(3)12(16)2/h9,11,13H,4-8,10H2,1-3H3,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACAAZSNYNZQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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